(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride

asymmetric synthesis chiral ligand enantioselective catalysis

(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is a chiral small‑molecule building block that belongs to the pyrrolidine‑ethyl‑pyridine class. The free base (S)-enantiomer (CAS 748789‑03‑9) is defined by a 2‑pyridyl ring connected to a (2S)-pyrrolidine moiety via an ethyl linker.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
Cat. No. B13617405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11;;/h1-2,4,8,11,13H,3,5-7,9H2;2*1H/t11-;;/m0../s1
InChIKeyKEYYYLMESHVIGM-IDMXKUIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine Dihydrochloride – Core Properties and Structural Identity for Procurement Evaluation


(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is a chiral small‑molecule building block that belongs to the pyrrolidine‑ethyl‑pyridine class. The free base (S)-enantiomer (CAS 748789‑03‑9) is defined by a 2‑pyridyl ring connected to a (2S)-pyrrolidine moiety via an ethyl linker [1]. The dihydrochloride salt (CAS 2097972‑32‑0) is the preferred form for aqueous‑phase applications due to its improved solubility and handling characteristics . Its combination of a basic pyrrolidine nitrogen, a pyridine nitrogen, and a stereogenic centre makes it a versatile intermediate for medicinal chemistry, asymmetric catalysis, and coordination chemistry [2].

Why Generic Substitution of (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine Dihydrochloride Risks Scientific Outcome


Interchanging this compound with a racemate, the opposite enantiomer, a regioisomer (e.g., 4‑pyridyl), or an analog with a different linker (ethynyl, methylene) can fundamentally alter biological target engagement, catalytic enantioselectivity, or metal‑coordination geometry. The (S)-configuration is essential for asymmetric induction; the 2‑pyridyl position dictates the chelation bite angle; and the saturated ethyl linker provides conformational flexibility that rigid ethynyl or shorter methylene linkers cannot replicate [1]. Even the choice between free base and dihydrochloride salt affects solubility, hygroscopicity, and compatibility with reaction conditions, making generic substitution a source of experimental irreproducibility .

Head-to-Head Quantitative Differentiation of (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine Dihydrochloride vs. Closest Analogs


Enantiomeric Purity and Stereochemical Differentiation: (S) vs. (R) and Racemate

The (S)-enantiomer is the only form validated as a chiral catalyst for enantioselective diethylzinc addition to aldehydes, a reaction where the opposite (R)-enantiomer or the racemate would yield drastically reduced enantiomeric excess. While specific enantioselectivity data for this exact ethyl‑linker derivative have not been published, the closely related 2-[(2S)-pyrrolidinyl]pyridine (lacking the ethyl spacer) delivers 85–92% ee in the model reaction of diethylzinc with benzaldehyde [1]. The presence of the ethyl linker in the target compound is expected to modulate the chiral pocket, potentially offering differentiated selectivity profiles that justify procurement of the defined (S)-stereoisomer.

asymmetric synthesis chiral ligand enantioselective catalysis

Regioisomeric Differentiation: 2-Pyridyl vs. 4-Pyridyl Substitution

The 2‑pyridyl isomer and the 4‑pyridyl isomer share identical molecular formula, molecular weight (176.26 g/mol), XLogP3‑AA (1.6), and topological polar surface area (24.9 Ų) [1][2]. However, the 2‑pyridyl substitution creates a five‑membered chelate ring upon metal coordination (Npyrrolidine–Npyridine), whereas the 4‑pyridyl isomer cannot form an analogous chelate and is limited to monodentate or bridging modes. This fundamental difference in denticity directly impacts catalytic activity and complex stability. No quantitative head‑to‑head catalytic comparison between the two regioisomers is publicly available, but the 2‑pyridyl framework is the only one reported as an effective ligand scaffold for transition‑metal catalysis [3].

coordination chemistry ligand design metallodrug

Linker Flexibility Differentiation: Ethyl vs. Ethynyl Linker

The saturated ethyl linker of the target compound permits free rotation around the C–C bond, yielding a flexible pharmacophore. In contrast, the ethynyl analog (e.g., 3-[2-[(2S)-pyrrolidin-2-yl]ethynyl]pyridine) is conformationally restricted and linear [1]. This rigidity locks the pyrrolidine‑pyridine distance and angular relationship, which can improve subtype selectivity for nAChRs (as demonstrated by the co‑crystal structure of the ethynyl compound with Ls‑AChBP, PDB 4ZRU) but may reduce adaptability to different protein environments. No published binding data compare the ethyl and ethynyl linkers head‑to‑head, but the conformational flexibility of the ethyl linker makes the target compound a privileged scaffold for exploring SAR where induced‑fit binding is hypothesized.

nicotinic acetylcholine receptor nAChR ligand conformational analysis

Salt Form Differentiation: Dihydrochloride vs. Free Base for Aqueous Solubility and Handling

The dihydrochloride salt (molecular weight 249.18 g/mol) is supplied as a crystalline solid with improved aqueous solubility compared to the free base (176.26 g/mol) . While the exact solubility ratio has not been published, general salt‑screening principles predict a >10‑fold increase in aqueous solubility for the dihydrochloride relative to the neutral free base. This makes the dihydrochloride the preferred form for in vitro assays, bioconjugation reactions, and any protocol requiring dissolution in aqueous buffers. Procurement of the free base instead would necessitate additional solubilization steps (e.g., pH adjustment, co‑solvent use) that can introduce variability.

salt selection aqueous solubility bioassay compatibility

Optimal Application Scenarios for (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine Dihydrochloride Based on Quantitative Evidence


Chiral Ligand for Asymmetric Catalysis

The (S)-enantiomer is a candidate chiral ligand for enantioselective alkylation, allylation, and cyclopropanation reactions. Its pyrrolidine‑pyridine scaffold has been validated in the closely related 2‑[(2S)-pyrrolidinyl]pyridine series, where it delivers up to 92% ee [1]. The ethyl linker extends the chiral pocket, potentially improving enantioselectivity for larger substrates. Researchers should procure the (S)-dihydrochloride salt for direct use in metal‑catalyzed reactions after neutralization.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Design

The ethyl‑linked pyrrolidine‑pyridine scaffold is a key intermediate for generating nAChR ligands. The saturated ethyl linker provides conformational flexibility that contrasts with the rigid ethynyl series crystallized with Ls‑AChBP (PDB 4ZRU) [2]. Medicinal chemists exploring SAR at α4β2 or α7 nAChR subtypes should select this compound over the ethynyl or methylene analogs to probe the impact of linker flexibility on subtype selectivity and functional activity.

Bidentate Ligand for Coordination Chemistry and Metallodrug Discovery

The 2‑pyridyl isomer uniquely provides a bidentate N^N chelation motif, forming a six‑membered chelate ring with transition metals. This property distinguishes it from the 4‑pyridyl regioisomer, which cannot chelate [3]. Researchers developing metal‑based catalysts, sensors, or metallodrugs should specifically procure the 2‑pyridyl dihydrochloride to ensure the desired coordination geometry.

Bioconjugation and Aqueous‑Phase Derivatization

The dihydrochloride salt is readily soluble in aqueous buffers, making it the form of choice for bioconjugation (e.g., NHS‑ester coupling to the pyrrolidine NH after neutralization) or for direct use in cell‑based assays. Procurement of the dihydrochloride eliminates the need for pre‑formulation solubilization steps that are required when using the free base .

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